1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea
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Overview
Description
1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea is a chemical compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of 1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea typically involves the reaction of 6-bromo-2-aminobenzothiazole with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions . The reaction mechanism involves the nucleophilic attack of the amino group on the isocyanate, leading to the formation of the urea linkage.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Bromo-2-aminobenzothiazole: Similar to the compound but lacks the phenylurea moiety, leading to different biological activities.
2-Phenylbenzothiazole: Used in material science and medicinal chemistry for its unique properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-bromo-1,3-benzothiazol-2-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-9-6-7-11-12(8-9)20-14(17-11)18-13(19)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEVADLDRBGYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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